molecular formula C23H18BrN B5096332 5-(4-bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

5-(4-bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine

Cat. No.: B5096332
M. Wt: 388.3 g/mol
InChI Key: RWOFLLVJKOWPJS-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is a complex organic compound that belongs to the phenanthridine family. This compound is characterized by its unique structure, which includes a bromophenyl group attached to a tetrahydrobenzo[a]phenanthridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine typically involves a multi-step process. One common method involves the reaction of 4-bromobenzaldehyde, naphthalen-2-amine, and cyclohexanone in tetrahydrofuran, catalyzed by iodine . The reaction conditions include:

    Solvent: Tetrahydrofuran (THF)

    Catalyst: Iodine

    Temperature: Room temperature

    Reaction Time: Several hours

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and catalyst concentration can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.

    Substitution: This reaction can replace a functional group with another group, such as halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halogens (e.g., bromine, chlorine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phenanthridine derivatives with hydroxyl or carbonyl groups, while substitution reactions may introduce various functional groups into the phenanthridine core .

Scientific Research Applications

5-(4-Bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine involves its interaction with specific molecular targets and pathways. For instance, it may exert its antibacterial effects by disrupting bacterial cell wall synthesis or inhibiting essential enzymes. In cancer cells, it may induce apoptosis by activating p53 protein and causing cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine is unique due to the presence of the bromophenyl group, which can enhance its biological activity and chemical reactivity. This structural feature distinguishes it from other phenanthridine derivatives and contributes to its potential as a versatile compound in scientific research and industrial applications .

Properties

IUPAC Name

5-(4-bromophenyl)-1,2,3,4-tetrahydrobenzo[a]phenanthridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrN/c24-17-12-9-16(10-13-17)23-20-8-4-3-7-19(20)22-18-6-2-1-5-15(18)11-14-21(22)25-23/h1-2,5-6,9-14H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOFLLVJKOWPJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(C=CC4=CC=CC=C43)N=C2C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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